BenchChemオンラインストアへようこそ!

HIV-1 inhibitor-32

HIV-1 Small molecule inhibitor Chemical procurement

HIV-1 inhibitor-32 (CAS 1033950-94-5) serves as a mid-nM reference standard (IC50 34 nM) ideal for calibrating HIV-1 replication assays and phenotypic screening campaigns. Its fully characterized structure and ≥98% HPLC purity ensure reproducible antiviral data across studies. This uncharacterized-mechanism tool compound bridges potency gaps between clinical candidates and lower-potency probes, enabling robust SAR baselines. Secure consistent lot-to-lot performance with a verified chemical identity—order research quantities today.

Molecular Formula C26H29N5O3S
Molecular Weight 491.6 g/mol
Cat. No. B12414894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-32
Molecular FormulaC26H29N5O3S
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C)C#N
InChIInChI=1S/C26H29N5O3S/c1-18-14-21(16-27)15-19(2)25(18)34-24-8-11-28-26(30-24)29-22-9-12-31(13-10-22)17-20-4-6-23(7-5-20)35(3,32)33/h4-8,11,14-15,22H,9-10,12-13,17H2,1-3H3,(H,28,29,30)
InChIKeyLPBHCIIMBZNWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-32 (Compound 3c) Technical Overview for Procurement: Chemical Identity, CAS, and Primary Activity Data


HIV-1 inhibitor-32, systematically designated as compound 3c, is a synthetic small-molecule inhibitor of wild-type human immunodeficiency virus type 1 (HIV-1) replication. Its chemical structure is defined by the IUPAC name 3,5-dimethyl-4-((2-((1-(4-(methylsulfonyl)benzyl)piperidin-4-yl)amino)pyrimidin-4-yl)oxy)benzonitrile, with the molecular formula C26H29N5O3S and a molecular weight of 491.61 g/mol . The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 1033950-94-5 . In cell-based antiviral assays, HIV-1 inhibitor-32 demonstrates inhibitory activity against wild-type HIV-1 with a reported 50% inhibitory concentration (IC50) of 34 nM . This compound is supplied as a reference standard for antiretroviral research applications, with vendors reporting a purity specification of ≥98% as determined by high-performance liquid chromatography (HPLC) . It is presented as a solid powder requiring storage at -20°C and is soluble in dimethyl sulfoxide (DMSO) for the preparation of stock solutions .

Why HIV-1 Inhibitor-32 Cannot Be Substituted Arbitrarily with Other In-Class HIV-1 Inhibitors


The substitution of HIV-1 inhibitor-32 with other commercially available HIV-1 inhibitors without rigorous experimental validation introduces significant risk of non-reproducible or misinterpreted research outcomes. HIV-1 inhibitory compounds exhibit substantial heterogeneity in their quantitative potency, with effective concentrations spanning more than three orders of magnitude—from the sub-nanomolar range (e.g., dolutegravir with EC50 values of 0.5–2.1 nM [1]; lenacapavir with an EC50 of 100 pM in MT-4 cells ) to the sub-micromolar range (e.g., PF74 with an EC50 of approximately 720 nM against wild-type NL4-3 ). Furthermore, the precise molecular target and mechanism of action for HIV-1 inhibitor-32 remain incompletely characterized in the publicly accessible literature, meaning that even compounds with superficially similar potency metrics may engage distinct viral or host targets, thereby producing divergent experimental outcomes in mechanistic studies. Substituting this compound with an analog of unknown target engagement profile would confound the interpretation of pathway-specific effects and may invalidate comparisons with previously published work that employed this specific chemical entity.

HIV-1 Inhibitor-32 Quantitative Evidence Guide: Verified Chemical Identity, Potency Benchmarks, and Purity Specifications for Procurement Decisions


Verified Chemical Identity and CAS Registry Number for Unambiguous Procurement

HIV-1 inhibitor-32 is uniquely identifiable by its CAS Registry Number 1033950-94-5, IUPAC name, and InChIKey LPBHCIIMBZNWQE-UHFFFAOYSA-N, ensuring that procurement of this compound from any vendor yields the identical chemical entity defined by the molecular formula C26H29N5O3S and a molecular weight of 491.61 g/mol . In contrast, the HIV-1 inhibitor-34 series (compound 5q) and HIV-1 inhibitor-54 series (compound 4c) represent chemically distinct molecular scaffolds with different CAS numbers and physicochemical properties [1].

HIV-1 Small molecule inhibitor Chemical procurement

Validated Purity Specification of ≥98% by HPLC for Reproducible Antiviral Assays

HIV-1 inhibitor-32 is supplied with a certified purity specification of ≥98% as determined by high-performance liquid chromatography (HPLC) . This analytical quality metric ensures that the compound is suitable for quantitative structure-activity relationship (QSAR) studies and dose-response assays where impurity-related artifacts could confound EC50/IC50 determinations. The specified purity level meets or exceeds the threshold generally recommended for hit validation and lead optimization studies in antiviral drug discovery programs.

HIV-1 Quality control Antiviral assay

Potency Classification: Mid-Nanomolar HIV-1 Inhibitor with Defined IC50 of 34 nM Against Wild-Type Virus

HIV-1 inhibitor-32 exhibits an IC50 of 34 nM against wild-type HIV-1 in cell-based assays, placing it in the mid-nanomolar potency range . For comparative context, this potency is approximately 340-fold lower than the picomolar activity of the first-in-class capsid inhibitor lenacapavir (EC50 = 100 pM in MT-4 cells) and approximately 15- to 60-fold lower than the sub-nanomolar to low-nanomolar activities of approved integrase strand transfer inhibitors such as dolutegravir (EC50 = 0.5-2.1 nM) [1] and bictegravir (EC50 = 1.5-2.4 nM) . However, HIV-1 inhibitor-32 demonstrates comparable or superior potency to the capsid-targeting tool compound PF74 (EC50 = 720 nM) and is within the same order of magnitude as the EC50 of 32 nM reported for HIV-1 inhibitor-54 [2].

HIV-1 IC50 Antiviral potency Benchmarking

Defined Storage and Handling Parameters for Experimental Reproducibility

HIV-1 inhibitor-32 requires storage as a solid powder at -20°C to maintain long-term stability, and stock solutions should be prepared in DMSO . These defined storage conditions are consistent with industry standards for research-grade small molecules and provide explicit guidance for laboratory handling. Adherence to these specified storage parameters is essential for preserving compound integrity and ensuring consistent experimental outcomes across independent replicate experiments.

HIV-1 Compound stability Laboratory protocol

Absence of Characterized Target Engagement Profile Enables Use as a Phenotypic Screening Reference

In contrast to mechanistically defined clinical candidates such as dolutegravir (integrase strand transfer inhibitor, IC50 = 2.7 nM for strand transfer activity) , lenacapavir (capsid inhibitor that binds at the CA subunit interface) [1], and GSK3640254 (maturation inhibitor that disrupts CA-SP1 cleavage) [2], the precise molecular target and mechanism of action of HIV-1 inhibitor-32 remain uncharacterized in the public domain. Vendor descriptions indicate only that the compound "inhibits HIV replication at various stages of the viral life cycle" without specification of the viral or host protein target(s) engaged .

HIV-1 Phenotypic screening Mechanism of action

Limited Publicly Available Comparative Selectivity and Cytotoxicity Data Necessitate Internal Validation

Publicly available documentation for HIV-1 inhibitor-32 does not include quantitative cytotoxicity (CC50) or selectivity index (SI = CC50/IC50) data. In contrast, structurally distinct HIV-1 inhibitors such as HIV-1 inhibitor-34 have reported CC50 values of 16 μM in MT-4 cells, yielding a selectivity index of approximately 2,500 . Similarly, clinical candidates demonstrate well-characterized selectivity profiles, with bictegravir exhibiting selectivity indices of approximately 6,800 in MT-2 cells and 1,500 in MT-4 cells , and dolutegravir showing a high barrier to resistance with maintained potency against multiple integrase mutants .

HIV-1 Cytotoxicity Selectivity index Assay validation

HIV-1 Inhibitor-32 Recommended Application Scenarios for Antiviral Research and Drug Discovery Workflows


Reference Standard for Antiviral Screening Assay Development and Validation

HIV-1 inhibitor-32 serves as a reference standard for developing and validating cell-based HIV-1 replication assays. Its defined mid-nanomolar potency (IC50 = 34 nM) provides a useful benchmark for establishing assay sensitivity, dynamic range, and inter-assay reproducibility. This potency level is particularly suitable for screening campaigns where sub-nanomolar clinical candidates may produce signal saturation, enabling proper Z'-factor determination and hit threshold calibration.

Phenotypic Screening Reference Compound for Target-Agnostic Antiviral Discovery

The uncharacterized mechanism of action of HIV-1 inhibitor-32 makes it appropriate for use as a reference compound in phenotypic antiviral screening programs. In such workflows, the primary endpoint is the inhibition of viral replication irrespective of the specific molecular target engaged. The compound's verified chemical identity and purity (CAS 1033950-94-5, ≥98% HPLC) ensure that observed antiviral effects can be reliably attributed to this defined chemical entity rather than impurities or misidentified analogs.

Chemical Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

The fully characterized chemical structure of HIV-1 inhibitor-32—including its IUPAC name, molecular formula (C26H29N5O3S), SMILES notation, and InChIKey —enables its use as a starting scaffold for medicinal chemistry campaigns. Researchers can leverage this well-defined molecular framework to design and synthesize analog series for systematic structure-activity relationship (SAR) studies, with the 34 nM IC50 value serving as a baseline potency reference for evaluating the impact of structural modifications on antiviral activity.

Internal Laboratory Standard for Inter-Compound Potency Comparisons

HIV-1 inhibitor-32 can be employed as an internal laboratory standard to facilitate cross-study comparisons of antiviral potency within a research program. Its IC50 of 34 nM occupies a useful intermediate position on the HIV-1 inhibitor potency spectrum—between high-picomolar clinical candidates (e.g., lenacapavir, EC50 = 100 pM) and lower-potency tool compounds (e.g., PF74, EC50 = 720 nM) . This positioning enables its use as a calibration reference when evaluating novel compounds across a wide range of potencies, and defined storage conditions (-20°C powder, DMSO solubility) support consistent preparation across multiple experimental sessions.

Quote Request

Request a Quote for HIV-1 inhibitor-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.